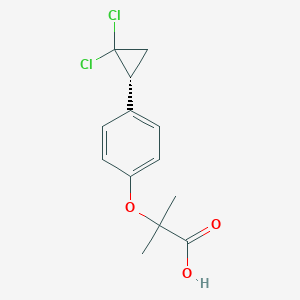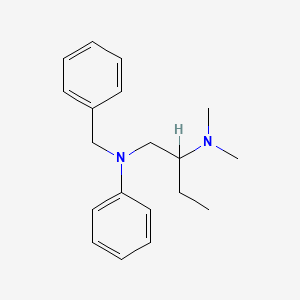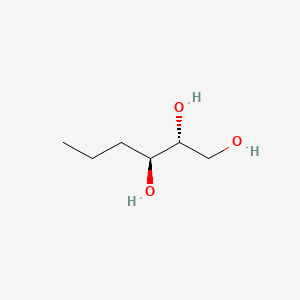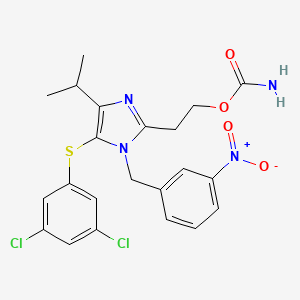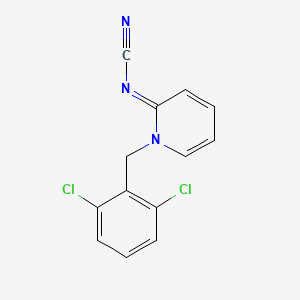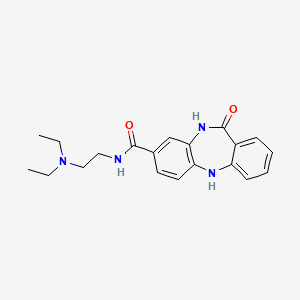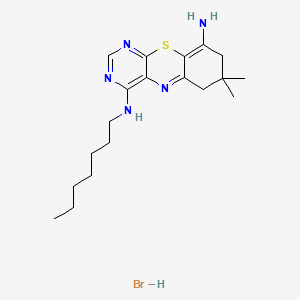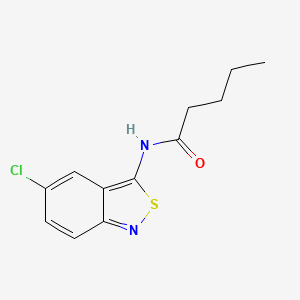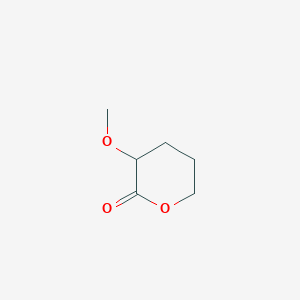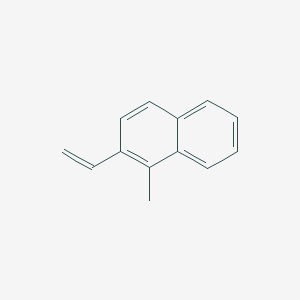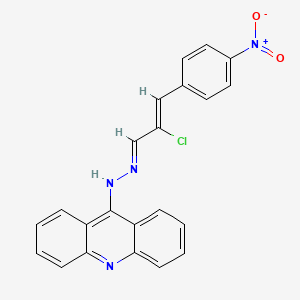
Benzenecarbothioamide, 4-chloro-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, 4-chloro-N-phenyl-, typically involves the reaction of 4-chlorobenzoyl chloride with aniline in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrogen sulfide to yield the desired product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Benzenecarbothioamide, 4-chloro-N-phenyl-, can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioamide, 4-chloro-N-phenyl-, undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (NAS): The chlorine atom in the para position makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.
Common Reagents and Conditions
NAS Reactions: Common nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are typically employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
NAS Reactions: Substituted derivatives where the chlorine atom is replaced by the nucleophile.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Thiols or amines.
Scientific Research Applications
Benzenecarbothioamide, 4-chloro-N-phenyl-, has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized as a catalytic agent and petrochemical additive.
Mechanism of Action
The mechanism of action of Benzenecarbothioamide, 4-chloro-N-phenyl-, involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- Benzenecarbothioamide, N-phenyl-
- Benzenecarbothioamide, 4-chloro-N-methyl-N-phenyl-
- Benzenecarbothioamide, 4-chloro-N-hydroxy-
Uniqueness
Benzenecarbothioamide, 4-chloro-N-phenyl-, is unique due to the presence of both a chlorine atom and an N-phenyl group, which confer distinct chemical reactivity and biological activity. The chlorine atom enhances its electrophilic character, making it more reactive in NAS reactions, while the N-phenyl group contributes to its ability to interact with biological targets.
Properties
CAS No. |
6244-75-3 |
|---|---|
Molecular Formula |
C13H10ClNS |
Molecular Weight |
247.74 g/mol |
IUPAC Name |
4-chloro-N-phenylbenzenecarbothioamide |
InChI |
InChI=1S/C13H10ClNS/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,(H,15,16) |
InChI Key |
YNKJKAJUCJLCLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


